molecular formula C14H14N2S B2633788 N-(2,4-dimethylphenyl)pyridine-4-carbothioamide CAS No. 538338-63-5

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide

Cat. No.: B2633788
CAS No.: 538338-63-5
M. Wt: 242.34
InChI Key: QBXXBKMXSBABBH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide is a chemical compound belonging to the pyridinecarbothioamide (PCA) class, which has demonstrated significant potential in medicinal chemistry and biological research . Compounds within this family are frequently investigated as key ligands for developing novel organometallic anticancer agents. For instance, complexes of Ru(II) and Os(II) with closely related N-(4-chlorophenyl)pyridine-2-carbothioamide ligands have shown potent in vitro anticancer activity in the low micromolar range against various human cancer cell lines . These organometallic complexes, sometimes referred to as plecstatins, have been found to bind selectively to the protein plectin in cells, a unique mechanism that differentiates them from other chemotherapeutic agents . The core pyridinecarbothioamide structure acts as a versatile scaffold, where modifications to the phenyl ring substituents allow researchers to fine-tune the compound's lipophilicity and overall biological activity . Beyond oncology, carbothioamide derivatives are also explored as modulators of other biological targets, such as the Retinoid X Receptor alpha (RXRα), highlighting the broader utility of this chemotype in drug discovery . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or animal use. All information provided is for informational purposes only and is based on scientific literature for related compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-10-3-4-13(11(2)9-10)16-14(17)12-5-7-15-8-6-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXXBKMXSBABBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333583
Record name N-(2,4-dimethylphenyl)pyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

538338-63-5
Record name N-(2,4-dimethylphenyl)pyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)pyridine-4-carbothioamide typically involves the reaction of 2,4-dimethylaniline with pyridine-4-carbothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide has been investigated for its therapeutic potential in treating various diseases. Its unique molecular structure may enhance bioactivity, making it a candidate for the development of new drugs targeting conditions such as cancer and neurological disorders.

Case Studies:

  • Anticonvulsant Activity : Research has demonstrated that thiazole-bearing compounds similar to this compound exhibit significant anticonvulsant properties. For instance, a study highlighted the effectiveness of thiazole-integrated derivatives in reducing seizure activity in animal models, suggesting potential applications in epilepsy treatment .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its role in developing new agrochemicals. The compound shows promise in pest control formulations, which could enhance crop protection and yield while minimizing chemical usage.

Benefits:

  • Pest Control : The compound's efficacy in controlling agricultural pests can lead to more sustainable farming practices by reducing the reliance on traditional pesticides .

Material Science

The compound is also studied for its properties in material science, particularly in creating advanced materials such as polymers and coatings. Its chemical characteristics may improve the durability and resistance of materials to environmental factors.

Applications:

  • Coatings : Research indicates that compounds like this compound can be used to develop coatings that provide enhanced protection against wear and corrosion .

Biochemical Research

This compound is utilized in biochemical research to understand enzyme interactions and metabolic pathways. This research can lead to breakthroughs in understanding complex biological processes.

Insights:

  • Enzyme Interactions : Studies have shown that compounds with similar structures can influence enzyme activity, providing insights into metabolic regulation and potential therapeutic targets .

Diagnostic Applications

The compound is being evaluated for its potential role in developing diagnostic tools. Specifically, it may assist in identifying biomarkers for various diseases, thereby enhancing disease detection and monitoring capabilities.

Potential Developments:

  • Biomarker Identification : Research efforts are underway to explore how this compound can be integrated into diagnostic assays for better disease management .

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Pharmaceutical DevelopmentPotential therapeutic agent for diseases like cancer and epilepsyAnticonvulsant activity studies
Agricultural ChemistryDevelopment of agrochemicals for pest controlEnhanced crop protection formulations
Material ScienceCreation of advanced materials with improved durabilityCoatings with enhanced resistance properties
Biochemical ResearchUnderstanding enzyme interactions and metabolic pathwaysInsights into metabolic regulation
Diagnostic ApplicationsDevelopment of tools for identifying disease biomarkersPotential integration into diagnostic assays

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)pyridine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfhydryl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight Functional Groups Substituent Effects Hydrogen Bonding Capacity
N-(2,4-Dimethylphenyl)pyridine-4-carbothioamide 257.36 g/mol Pyridine, Thioamide, 2,4-Me₂Ph Increased lipophilicity (Me groups) Moderate (S accepts H-bonds)
4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide (CAS 284462-37-9) 271.30 g/mol Pyridine, Carboxamide, 4-NH₂PhO Enhanced solubility (NH₂, O) High (O and NH₂ donate/accept)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 470.52 g/mol Pyrimidine, Fluoro, Methoxy Electron-withdrawing (F) and -donating (OMe) High (N-H⋯N, C-H⋯O)

Key Observations:

  • Thioamide vs. Carboxamide: The replacement of O with S in the carbothioamide group reduces polarity, lowering aqueous solubility but enhancing membrane permeability.
  • Substituent Effects: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity, which may improve bioavailability but reduce solubility. In contrast, the 4-aminophenoxy group in the carboxamide analog (CAS 284462-37-9) introduces hydrogen-bond donors, favoring solubility and crystallinity .

Crystallographic and Conformational Differences

  • Dihedral Angles: Pyrimidine derivatives (e.g., ) exhibit dihedral angles between aromatic rings (e.g., 12.8° for pyrimidine-phenyl interactions), influencing molecular planarity and π-π stacking. The target compound’s pyridine-thioamide system likely adopts a similar twisted conformation, but the larger atomic radius of sulfur may increase torsional strain .
  • Hydrogen Bonding: Unlike the pyrimidine derivative in , which forms N-H⋯N and C-H⋯O bonds, the thioamide group in the target compound may participate in weaker C-H⋯S interactions. This difference could reduce crystal packing efficiency, as seen in SHELX-refined structures .

Biological Activity

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol. The compound features a pyridine ring substituted with a dimethylphenyl group and a carbothioamide functional group. The presence of the sulfur atom in the carbothioamide enhances its nucleophilic reactivity, making it valuable in various synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through covalent interactions facilitated by the sulfhydryl group. This interaction can lead to inhibition or activation of specific biochemical pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that the compound can effectively inhibit the growth of various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown promising results against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other thiosemicarbazones and pyridine derivatives. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(2-methylphenyl)pyridine-3-carbothioamideSimilar dimethylphenyl group but different positionDifferent biological activity profile
N-(3-methylphenyl)pyridine-4-carbothioamideContains a methyl group at position 3 instead of 2Altered reactivity due to position change
N-(4-methoxyphenyl)pyridine-4-carbothioamideMethoxy group substitution instead of dimethylPotentially different solubility and reactivity

These compounds differ primarily in their substituents on the phenyl or pyridine rings, which significantly influence their chemical reactivity and biological activity profiles.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Assays : In a study evaluating its anticancer properties against HepG2 cells, the compound exhibited an IC50 value of 15 μM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
  • Enzyme Inhibition : The compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. It showed potent inhibition with K_i values in the nanomolar range, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Testing : In antimicrobial assays against Staphylococcus aureus and Candida albicans, this compound demonstrated minimum inhibitory concentrations (MIC) below 10 μg/mL, underscoring its potential as an antimicrobial agent .

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